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molecular formula C8H6Br3F B8387933 1-Bromo-2,3-bis(bromomethyl)-4-fluorobenzene

1-Bromo-2,3-bis(bromomethyl)-4-fluorobenzene

Cat. No. B8387933
M. Wt: 360.84 g/mol
InChI Key: LTYXZPMLRHKSON-UHFFFAOYSA-N
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Patent
US08216999B2

Procedure details

To a mixture of 1-bromo-2,3-bis(bromomethyl)-4-fluorobenzene (7.59 g, 21.0 mmol) and potassium hydrogen carbonate (5.26 g, 52.6 mmol) in 800 mL CH3CN was added benzylamine (2.25 g, 21.0 mmol). The resulting suspension was refluxed for 8 h then stirred at 25° C. for 18 h. The mixture was filtered, and the residue was purified by column chromatography on silica gel (gradient elution, 10 to 60% DCM in hexanes) and concentrated to give 2-benzyl-4-bromo-7-fluoroisoindoline (3.00 g, 46% yield) as colorless oil. LRMS (ESI) m/z 306.3 [(M+H)+; calcd for C15H14NBrF: 306.2].
Quantity
7.59 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([CH2:9]Br)[C:3]=1[CH2:11]Br.C(=O)([O-])O.[K+].[CH2:18]([NH2:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CC#N>[CH2:18]([N:25]1[CH2:11][C:3]2[C:4](=[C:5]([F:8])[CH:6]=[CH:7][C:2]=2[Br:1])[CH2:9]1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.59 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)F)CBr)CBr
Name
Quantity
5.26 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2.25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
then stirred at 25° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was refluxed for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (gradient elution, 10 to 60% DCM in hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC2=C(C=CC(=C2C1)Br)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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